4,5-二苯基-2-咪唑烷酮

描述

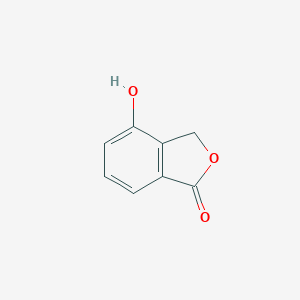

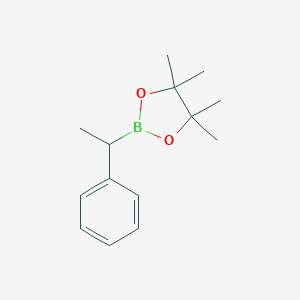

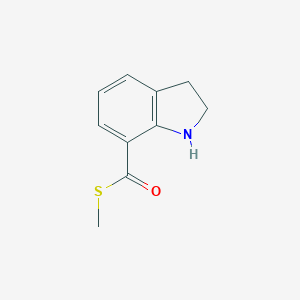

4,5-Diphenyl-2-imidazolidinone belongs to the class of 5-membered ring heterocycles known as imidazolidinones . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions . They are structurally related to imidazolidine .

Synthesis Analysis

Imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . An imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .

Molecular Structure Analysis

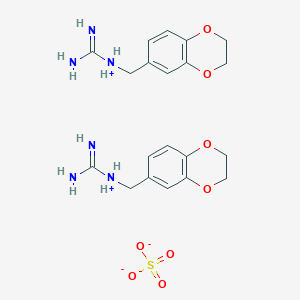

The molecular formula of 4,5-Diphenyl-2-imidazolidinone is C15H14N2O . The structure of this compound is also available as a 2D Mol file .

Chemical Reactions Analysis

The acid-catalyzed cyclocondensation in refluxing acetonitrile of aqueous glyoxal with N-heteroaryl-N’-phenylureas led to the formation of the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones . The aldol reaction of the boron enolate bearing the titled chiral auxiliary proceeded with high face selectivity .

Physical And Chemical Properties Analysis

The molecular weight of 4,5-Diphenyl-2-imidazolidinone is 238.29 . The free-energy barrier (∆G≠) for prototropic tautomerism in 1-(2-benzimidazolyl)-3-phenyl-4,5-dihydroxy-2-imidazolidinone was determined by dynamic NMR studies to be 81 ± 2 KJ mol-1 .

科学研究应用

腐蚀抑制

已评估4,5-二苯基-2-咪唑烷酮衍生物作为腐蚀抑制剂的潜力。一项研究突出了新型咪唑衍生物的应用,包括4,5-二苯基-咪唑烷酮,在保护J55钢在CO2饱和的盐水溶液中的作用。这些衍生物显示出有效的腐蚀抑制作用,其中一种变体在特定浓度下表现出惊人的93%效率。研究表明,这些化合物遵循Langmuir吸附等温线附着在表面,增强了钢表面的疏水性质并提供了保护性能(Singh et al., 2017)。

有机催化中的结构分析

在有机催化领域,4,5-二苯基-2-咪唑烷酮及其衍生物在分离和分析反应中间体方面发挥了重要作用。对这些中间体进行了详细的结构分析,揭示了它们的立体化学性质和反应行为。这项工作为理解涉及五元杂环的有机催化反应机制奠定了基础(Seebach et al., 2008)。

抗原虫药剂

基于二苯基-2-亚氨基咪唑烷的化合物,与4,5-二苯基-2-咪唑烷酮在结构上相似,显示出作为抗原虫药剂的有希望活性。对基本结构的修改已导致具有改进活性和选择性针对布鲁氏锥虫的化合物,表明其作为体内研究和治疗开发的引导物质的潜力(Martínez等,2015)。

抗肿瘤活性

已探索4,5-二苯基-2-咪唑烷酮衍生物的抗肿瘤潜力,重点放在胶质母细胞瘤上。已确定显示出强效活性的化合物,并研究了它们的作用机制,包括诱导凋亡和细胞周期阻滞。这些化合物通过调节氧化应激参数表明它们作为新型抗肿瘤药物的引导分子的潜力(Campos et al., 2021)。

有机化学中的合成和应用

已合成4,5-二苯基-2-咪唑烷酮及其衍生物,并研究了它们在有机化学中的各种应用,例如在具有光化学性质的S-取代衍生物的生产中。它们的吸收和荧光性质已经表征,为光化学和有机合成领域做出了贡献(Kravchenko et al., 2018)。

作用机制

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . The imidazole derivative was screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction .

安全和危害

The safety data sheet for 2-Imidazolidinone, a related compound, suggests that it causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing dust, and ensure adequate ventilation .

未来方向

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . They have been well documented by a steadily increasing number of publications and patents . Imidazole derivatives show different biological activities such as antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . Therefore, the development of new synthetic strategies and applications for imidazolidinones is a promising area for future research .

属性

IUPAC Name |

4,5-diphenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAJDFOBMYBISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297136 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diphenyl-2-imidazolidinone | |

CAS RN |

100820-83-5 | |

| Record name | 4,5-Diphenyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)